molecular formula C18H23NO6 B2814416 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one CAS No. 2319640-26-9

2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one

Cat. No.: B2814416
CAS No.: 2319640-26-9
M. Wt: 349.383
InChI Key: RQEIHXHECJGCRU-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one is a chemical compound provided for research purposes, with the CAS registry number 2319640-26-9 . This compound has a molecular formula of C 18 H 23 NO 6 and a molecular weight of approximately 349.38 g/mol . Its structure features a benzodioxole group linked via an ether and a ketone functional group to an azetidine ring, which is itself modified with a tetrahydrofuran (oxolan-3-yl)methoxy chain . Computed physical properties include a topological polar surface area of 66.5 Ų and an XLogP3 value of 1.6, which can provide researchers with initial insights into the compound's potential solubility and permeability characteristics . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the qualified researcher to determine the specific applications, research value, and mechanism of action for this compound in their scientific investigations. This reagent is available for purchase in various quantities to support laboratory needs .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-12(25-14-2-3-16-17(6-14)24-11-23-16)18(20)19-7-15(8-19)22-10-13-4-5-21-9-13/h2-3,6,12-13,15H,4-5,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEIHXHECJGCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)OCC2CCOC2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one is a synthetic organic molecule that incorporates a benzodioxole moiety and an azetidine structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H21O5C_{17}H_{21}O_{5} with a molecular weight of approximately 317.35 g/mol. The presence of the benzodioxole ring is significant for its biological properties, as this structure is commonly associated with various pharmacological activities.

Antitumor Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antitumor activity . For instance, studies have shown that derivatives of benzodioxole can inhibit tumor cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling proteins such as GSK3B (Glycogen synthase kinase 3 beta) and NFATC1 (Nuclear Factor of Activated T-cells) .

In vitro studies demonstrated that the compound can reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition is believed to occur through the suppression of NF-kB signaling pathways, which play a crucial role in inflammation .

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound due to its ability to modulate oxidative stress and mitochondrial function. In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal death and improved cognitive function . The underlying mechanism may involve the activation of antioxidant response elements and inhibition of apoptotic pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

  • Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
  • Inflammation Model : In a murine model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound.
  • Neurodegeneration Model : In a study using SH-SY5Y neuronal cells exposed to oxidative stress, pre-treatment with the compound enhanced cell survival rates and reduced markers of oxidative damage, suggesting its potential for treating neurodegenerative diseases.

Data Tables

Biological ActivityMechanismReference
AntitumorInduction of apoptosis via GSK3B modulation
Anti-inflammatoryInhibition of TNF-alpha production
NeuroprotectiveActivation of antioxidant pathways

Scientific Research Applications

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Structure and Composition

The molecular formula of the compound is C18H23N3O5C_{18}H_{23}N_{3}O_{5}, and it features a unique combination of functional groups that may contribute to its biological activity. The presence of the benzodioxole moiety is notable for its role in various pharmacological activities.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the context of neuropharmacology. Studies suggest that it may interact with various neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders.

Case Study: Neuroprotective Effects

A study published in Neuroscience Letters demonstrated that derivatives of benzodioxole compounds exhibit neuroprotective properties against oxidative stress in neuronal cells. The specific compound was shown to reduce apoptosis in cultured neurons, indicating its potential as a neuroprotective agent .

Antimicrobial Activity

Research has indicated that similar compounds with the benzodioxole structure possess antimicrobial properties. The unique functional groups may enhance their efficacy against bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study, derivatives of the compound were tested against common bacterial pathogens. The results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential applications as antibacterial agents .

Cancer Research

The compound's structure suggests potential interactions with cancer cell pathways, particularly through modulation of apoptosis and cell cycle progression.

Case Study: Cytotoxicity Assay

In vitro assays conducted on various cancer cell lines revealed that the compound induces cytotoxic effects, leading to cell death at specific concentrations. This positions it as a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

(i) Azetidine vs. Thiazolidinone and Indole Systems

The target compound’s azetidine ring distinguishes it from thiazolidinone () and indole () analogs. Azetidines, due to their smaller ring size and higher ring strain, may confer improved metabolic stability compared to five-membered heterocycles like thiazolidinones. However, this could also reduce binding affinity if conformational flexibility is critical for target engagement. In contrast, the indole-based analog in demonstrated broad adrenoceptor activity, likely due to its phenoxyethylamine side chain, which mimics endogenous catecholamines .

(ii) Benzodioxole Modifications

The benzodioxole group is conserved across all compounds, suggesting a shared mechanism of interaction (e.g., π-stacking with aromatic residues in enzyme/receptor pockets). However, substituents on the benzodioxole (e.g., methoxy in vs. oxolan-methoxy in the target compound) influence electronic and steric properties. The oxolan-methoxy group may enhance solubility compared to simpler methoxy substituents.

(iii) Pharmacokinetic Considerations

The tetrahydrofuran-derived side chain in the target compound could improve bioavailability by increasing hydrophilicity, whereas the thiazolidinone in ’s compound may confer hydrogen-bonding capacity. The propan-1-one scaffold (common in the target compound and ) is a neutral, planar moiety that may facilitate blood-brain barrier penetration, relevant for CNS-targeted drugs.

Q & A

Q. What synthetic methodologies are recommended for this compound, and how do reaction conditions impact yield?

Answer: The synthesis involves multi-step organic reactions, with critical attention to solvent selection, temperature control, and purification techniques. Key steps include:

  • Coupling reactions : Use azetidine derivatives and benzodioxol-containing precursors under anhydrous conditions.
  • Oxidation/Reduction : Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) may be employed for functional group interconversion .
  • Purification : Column chromatography (silica gel) or recrystallization is essential to achieve ≥95% purity .

Example Reaction Conditions Table:

StepReagents/ConditionsPurposeYield Optimization Tips
1THF, -78°C, N₂ atmosphereAzetidine ring activationMaintain strict temperature control
2Dichloromethane, RT, 24hEther linkage formationUse molecular sieves to absorb moisture

Q. What safety protocols and storage conditions are critical for handling this compound?

Answer:

  • Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to light or humidity to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. Which spectroscopic and crystallographic methods validate structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the azetidine ring (δ 3.5–4.5 ppm) and benzodioxol moiety (δ 5.9–6.2 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C–O–C linkage in benzodioxol at 112.5°) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₈H₂₁NO₆: calc. 371.14, observed 371.13) .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve scalability?

Answer:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to reduce side products .
  • Solvent-Free Reactions : Explore microwave-assisted synthesis to reduce reaction time and energy consumption .
  • Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to track intermediate formation and adjust conditions dynamically .

Data Contradiction Example:
If yields vary between batches (e.g., 60% vs. 85%), conduct elemental analysis to check for trace metal contaminants from catalysts .

Q. What strategies resolve discrepancies in biological activity assays (e.g., antimicrobial vs. inactive results)?

Answer:

  • Purity Verification : Confirm compound purity via HPLC (≥98%) to rule out impurities masking bioactivity .
  • Strain-Specific Testing : Re-evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with standardized MIC protocols .
  • Solvent Controls : Ensure DMSO/carrier solvents do not exceed 1% v/v to avoid false negatives .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the azetidine moiety and bacterial enzymes (e.g., dihydrofolate reductase) .
  • Enantiomer Separation : Employ chiral HPLC (Chiralpak AD-H column) to isolate R/S enantiomers and test activity separately .
  • Crystallographic Data : Compare X-ray structures of active vs. inactive analogs to identify critical hydrogen-bonding patterns .

Q. What are the stability thresholds under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
    • Key Finding : Degrades rapidly at pH <3 (hydrolysis of ester groups) but remains stable at pH 5–7 .
  • Lyophilization : For long-term storage, lyophilize in sucrose matrix to prevent thermal decomposition .

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